5-(Difluoromethyl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

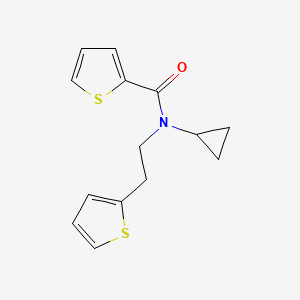

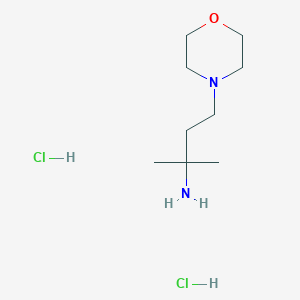

5-(Difluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1211523-68-0 . It has a molecular weight of 144.12 and its IUPAC name is 5-(difluoromethyl)-2-pyridinamine . It is used as a reactant in the preparation of uracil derivatives as Mer-Axl inhibitors .

Molecular Structure Analysis

The InChI code for 5-(Difluoromethyl)pyridin-2-amine is 1S/C6H6F2N2/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10) . This indicates that the molecule consists of a pyridine ring with a difluoromethyl group attached at the 5-position and an amine group at the 2-position.Physical And Chemical Properties Analysis

5-(Difluoromethyl)pyridin-2-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用

Synthesis of Trifluoromethyl-substituted Di(pyridin-2-yl)amine-based Ligands

This compound can be used in the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands. These ligands are obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .

Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients

Trifluoromethylpyridines, including “5-(Difluoromethyl)pyridin-2-amine”, are key structural motifs in active agrochemical and pharmaceutical ingredients. They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .

Preparation of Protein Kinase Inhibitors

“5-(Difluoromethyl)pyridin-2-amine” is a key intermediate for the preparation of numerous protein kinase inhibitors. These inhibitors are important in the treatment of various diseases, including cancer .

Development of Clinical Candidates Targeting PI3K and mTOR Kinase

This compound is also used in the development of clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase. These are important targets in the treatment of cancer and other diseases .

Late-stage Difluoromethylation

“5-(Difluoromethyl)pyridin-2-amine” can be used in late-stage difluoromethylation processes. This is a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Development of Fluorinated Organic Chemicals

The compound is used in the development of fluorinated organic chemicals. These chemicals have found applications in the agrochemical, pharmaceutical, and functional materials fields .

Safety and Hazards

The safety information for 5-(Difluoromethyl)pyridin-2-amine indicates that it is potentially harmful if swallowed or inhaled . It can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not getting it in eyes, on skin, or on clothing, and washing skin thoroughly after handling .

作用機序

Mode of Action

5-(Difluoromethyl)pyridin-2-amine interacts with its target, the mitochondrial complex I, by inhibiting the electron transport process . This inhibition disrupts the normal flow of electrons within the complex, leading to a decrease in ATP production. The compound’s mode of action is different from other fungicides, which makes it a promising candidate for controlling pesticide resistance .

Biochemical Pathways

The affected pathway is the electron transport chain located in the mitochondria. By inhibiting the mitochondrial complex I, 5-(Difluoromethyl)pyridin-2-amine disrupts the electron transport chain, leading to a decrease in ATP production . This disruption can have downstream effects on various cellular processes that rely on ATP, such as cell growth and division.

Result of Action

The molecular effect of 5-(Difluoromethyl)pyridin-2-amine’s action is the inhibition of the electron transport process in the mitochondrial complex I . This inhibition leads to a decrease in ATP production. On a cellular level, this can lead to a decrease in cell growth and division, given the role of ATP in these processes.

特性

IUPAC Name |

5-(difluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLFYOYMXCRVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2482649.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea](/img/structure/B2482651.png)

![2-imino-N-(2-methoxyethyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2482652.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2482658.png)

![N-(4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2482662.png)